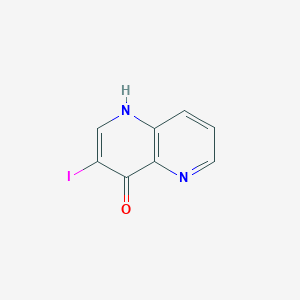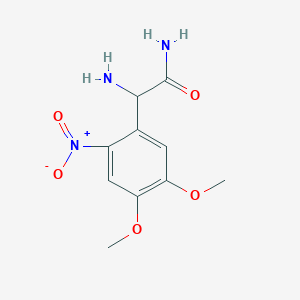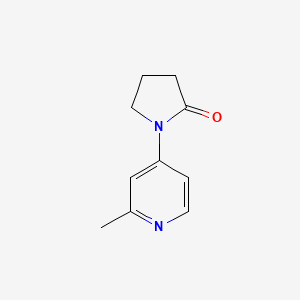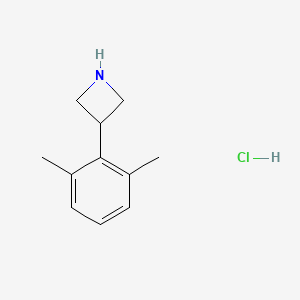
4-Hydroxy-3-iodo-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-iodo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthyridine ring system with a hydroxyl group at the 4th position and an iodine atom at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-iodo-1,5-naphthyridine typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton. The hydroxyl group is introduced through a condensation reaction at elevated temperatures, and the iodine atom is added via electrophilic substitution .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-3-iodo-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the iodine atom under basic conditions.
Major Products:
Oxidation: Formation of 4-keto-1,5-naphthyridine.
Reduction: Formation of 4-hydroxy-1,5-naphthyridine.
Substitution: Formation of 4-hydroxy-3-substituted-1,5-naphthyridine derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3-iodo-1,5-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-iodo-1,5-naphthyridine involves its interaction with specific molecular targets. The hydroxyl group and iodine atom play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in DNA intercalation and enzyme inhibition .
Comparaison Avec Des Composés Similaires
4-Hydroxy-1,5-naphthyridine: Lacks the iodine atom, leading to different reactivity and biological activity.
3-Iodo-1,5-naphthyridine: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
4-Hydroxy-3-chloro-1,5-naphthyridine: Chlorine atom instead of iodine, resulting in different chemical properties and reactivity
Uniqueness: 4-Hydroxy-3-iodo-1,5-naphthyridine is unique due to the presence of both the hydroxyl group and iodine atom, which confer distinct chemical reactivity and potential biological activities. Its dual functional groups make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5IN2O |
|---|---|
Poids moléculaire |
272.04 g/mol |
Nom IUPAC |
3-iodo-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C8H5IN2O/c9-5-4-11-6-2-1-3-10-7(6)8(5)12/h1-4H,(H,11,12) |
Clé InChI |
JXZKUTLKLIYKML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)C(=CN2)I)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















